molecular formula C14H16O2 B8273525 2-Acetyl-7-sec-butylbenzofuran

2-Acetyl-7-sec-butylbenzofuran

Cat. No.: B8273525
M. Wt: 216.27 g/mol
InChI Key: BWESSWMDIWYJRX-UHFFFAOYSA-N
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Description

2-Acetyl-7-sec-butylbenzofuran is a benzofuran derivative characterized by an acetyl group (-COCH₃) at the 2-position and a sec-butyl group (-CH(CH₂)CH₂CH₃) at the 7-position of the benzofuran core. Benzofuran derivatives are heterocyclic compounds widely studied for their diverse pharmacological and material science applications, including antimicrobial, antitumor, and anti-inflammatory activities .

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

1-(7-butan-2-yl-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C14H16O2/c1-4-9(2)12-7-5-6-11-8-13(10(3)15)16-14(11)12/h5-9H,4H2,1-3H3

InChI Key

BWESSWMDIWYJRX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC2=C1OC(=C2)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Acetyl-7-sec-butylbenzofuran with structurally related benzofuran derivatives, emphasizing substituent effects on properties and applications:

Compound Name Molecular Formula Substituents (Position) Key Properties/Applications Reference
This compound C₁₅H₁₈O₂ Acetyl (C2), sec-butyl (C7) Hypothesized: Enhanced lipophilicity N/A*
2-Bromoacetyl-7-ethylbenzofuran C₁₂H₁₁BrO₂ Bromoacetyl (C2), ethyl (C7) Intermediate for Bufuralol HCl; yellow solid, soluble in dichloromethane
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid C₂₁H₁₈O₆ Acetyl (C5), methoxy (C7), acetic acid (C3) Potential anti-inflammatory/analgesic applications
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid C₁₃H₁₁FO₃S Fluoro (C5), methyl (C7), methylsulfanyl (C3) Antimicrobial activity; forms hydrogen-bonded dimers
2-Acetyl-7-[(oxiran-2-yl)methoxy]benzofuran C₁₃H₁₂O₄ Acetyl (C2), epoxy-methoxy (C7) Reactive epoxide group for polymer/drug synthesis

Substituent Effects on Physicochemical Properties

  • Acetyl Group (C2): Enhances electrophilicity, facilitating nucleophilic reactions. In 2-Bromoacetyl-7-ethylbenzofuran, bromine increases reactivity for cross-coupling, whereas the acetyl group in 2-(5-Acetyl-7-methoxy...) may stabilize resonance structures .
  • sec-Butyl vs. Ethyl groups (e.g., in 2-Bromoacetyl-7-ethylbenzofuran) offer moderate steric bulk, while methoxy groups (e.g., in M1357) increase polarity .
  • Pharmacological Relevance: Compounds with acetic acid side chains (e.g., M1357) show promise in targeting inflammatory pathways, whereas halogenated derivatives (e.g., fluoro in ) exhibit antimicrobial activity.

Stability and Crystallography

  • X-ray data for analogs (e.g., 2-(4-chlorophenyl)-7-iodo-3-phenyl-1-benzofuran) confirm planar benzofuran cores with intermolecular hydrogen bonding influencing crystal packing . The sec-butyl group in this compound may disrupt crystallinity due to steric hindrance.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-acetyl-7-sec-butylbenzofuran, and how do reaction conditions influence yield?

  • Methodology : The synthesis of benzofuran derivatives typically involves cyclization of phenolic precursors or functionalization of preformed benzofuran cores. For this compound, a plausible route involves Friedel-Crafts acylation of 7-sec-butylbenzofuran using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Reaction optimization should focus on solvent polarity (e.g., dichloromethane vs. toluene), temperature (0–25°C), and stoichiometric ratios to maximize regioselectivity and minimize side reactions like over-acylation .
  • Data : Pilot studies on similar compounds (e.g., 2-acetylbenzofurans) report yields ranging from 45% to 72% under anhydrous conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substituent positions via coupling patterns (e.g., acetyl protons at δ 2.5–2.7 ppm, benzofuran aromatic protons at δ 6.8–7.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the sec-butyl chain .
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., C₁₄H₁₆O₂ for this compound).
  • FTIR : Acetyl C=O stretching at ~1680–1720 cm⁻¹ and benzofuran ring vibrations at 1500–1600 cm⁻¹ .

Q. How should researchers safely handle this compound in laboratory settings?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile solvents .
  • Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light .
  • Disposal : Follow EPA guidelines for halogen-free organic waste (40 CFR §261.33) .

Advanced Research Questions

Q. How can regioselectivity challenges in benzofuran functionalization be addressed during synthesis?

  • Methodology :

  • Directing Groups : Introduce temporary substituents (e.g., methoxy or nitro groups) to steer electrophilic substitution to the desired position (C-7). Subsequent removal via hydrolysis or reduction ensures target selectivity .
  • Metal Catalysis : Pd-catalyzed C–H activation (e.g., using Pd(OAc)₂ with ligands like PCy₃) enables selective acetylation at electron-rich positions .
    • Case Study : A 2022 study achieved 89% regioselectivity for 7-substituted benzofurans using Pd-mediated cross-coupling .

Q. What strategies resolve contradictions in reported biological activity data for benzofuran derivatives?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) and adjust for variables like cell line (HEK293 vs. HeLa) and solvent (DMSO concentration ≤0.1%) .
  • Structural Confounders : Control for impurities (e.g., HPLC purity >95%) and stereoisomers (chiral HPLC or X-ray crystallography) .
    • Example : Discrepancies in antimicrobial activity (MIC 8–32 µg/mL) were traced to varying impurity levels in commercial samples .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to map electrostatic potential surfaces (EPS). Acetyl groups show high electron density at carbonyl oxygen, favoring nucleophilic attack .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to validate computational predictions (e.g., activation energy ΔG‡ ≈ 15–20 kcal/mol for SNAr reactions) .

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